![molecular formula C17H19N3O2 B2891322 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide CAS No. 2177060-67-0](/img/structure/B2891322.png)
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylpyrimidine moiety linked to a phenoxypropanamide group, which contributes to its distinctive properties.
Applications De Recherche Scientifique
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response pathway, which is activated in response to genotoxic stress.
Mode of Action
This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, the compound interferes with the DNA damage response pathway, potentially leading to cell cycle arrest and apoptosis.
Biochemical Pathways
The inhibition of ATR affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage. When ATR is inhibited, the pathway may fail to function properly, leading to accumulation of DNA damage and potentially cell death.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of ATR. This can lead to cell cycle arrest and apoptosis , particularly in cells with DNA damage .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopropylpyrimidine core, followed by the introduction of the phenoxypropanamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide
- 3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide
Uniqueness
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide stands out due to its specific combination of the cyclopropylpyrimidine and phenoxypropanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(22-15-5-3-2-4-6-15)17(21)18-10-14-9-16(13-7-8-13)20-11-19-14/h2-6,9,11-13H,7-8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACKBXWEMOYDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=N1)C2CC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)
![3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one](/img/structure/B2891243.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)
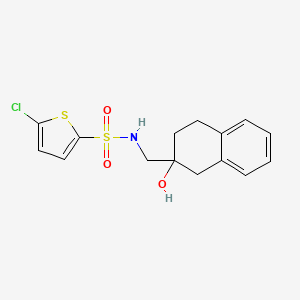
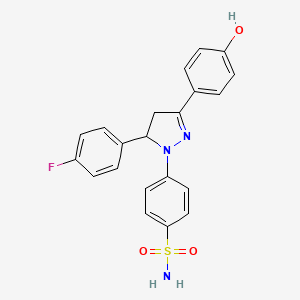
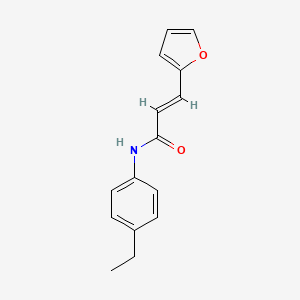
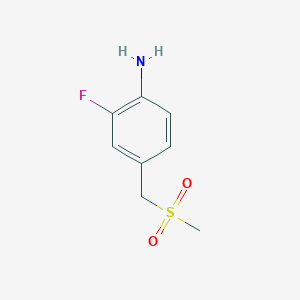
![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)
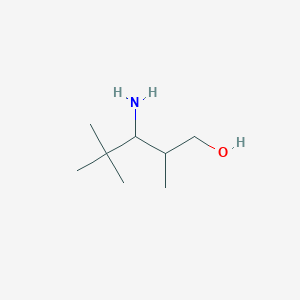
![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
![N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2891260.png)
